Cas no 2354080-41-2 (Tert-butyl 5-amino-6,6-dimethylheptanoate)

Tert-butyl 5-amino-6,6-dimethylheptanoate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 5-amino-6,6-dimethylheptanoate
- EN300-27726804
- 2354080-41-2
- Tert-butyl 5-amino-6,6-dimethylheptanoate
-
- Inchi: 1S/C13H27NO2/c1-12(2,3)10(14)8-7-9-11(15)16-13(4,5)6/h10H,7-9,14H2,1-6H3
- InChI Key: BLHRZLPRARLDCT-UHFFFAOYSA-N
- SMILES: O(C(CCCC(C(C)(C)C)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 229.204179104g/mol
- Monoisotopic Mass: 229.204179104g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
- XLogP3: 2.6
Tert-butyl 5-amino-6,6-dimethylheptanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27726804-0.1g |
tert-butyl 5-amino-6,6-dimethylheptanoate |
2354080-41-2 | 95.0% | 0.1g |
$817.0 | 2025-03-19 | |
Enamine | EN300-27726804-0.25g |
tert-butyl 5-amino-6,6-dimethylheptanoate |
2354080-41-2 | 95.0% | 0.25g |
$855.0 | 2025-03-19 | |
Enamine | EN300-27726804-10g |
tert-butyl 5-amino-6,6-dimethylheptanoate |
2354080-41-2 | 10g |
$3992.0 | 2023-09-10 | ||
Enamine | EN300-27726804-2.5g |
tert-butyl 5-amino-6,6-dimethylheptanoate |
2354080-41-2 | 95.0% | 2.5g |
$1819.0 | 2025-03-19 | |
Enamine | EN300-27726804-10.0g |
tert-butyl 5-amino-6,6-dimethylheptanoate |
2354080-41-2 | 95.0% | 10.0g |
$3992.0 | 2025-03-19 | |
Enamine | EN300-27726804-0.5g |
tert-butyl 5-amino-6,6-dimethylheptanoate |
2354080-41-2 | 95.0% | 0.5g |
$891.0 | 2025-03-19 | |
Enamine | EN300-27726804-1.0g |
tert-butyl 5-amino-6,6-dimethylheptanoate |
2354080-41-2 | 95.0% | 1.0g |
$928.0 | 2025-03-19 | |
Enamine | EN300-27726804-5.0g |
tert-butyl 5-amino-6,6-dimethylheptanoate |
2354080-41-2 | 95.0% | 5.0g |
$2692.0 | 2025-03-19 | |
Enamine | EN300-27726804-0.05g |
tert-butyl 5-amino-6,6-dimethylheptanoate |
2354080-41-2 | 95.0% | 0.05g |
$780.0 | 2025-03-19 | |
Enamine | EN300-27726804-1g |
tert-butyl 5-amino-6,6-dimethylheptanoate |
2354080-41-2 | 1g |
$928.0 | 2023-09-10 |
Tert-butyl 5-amino-6,6-dimethylheptanoate Related Literature
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
5. Book reviews
Additional information on Tert-butyl 5-amino-6,6-dimethylheptanoate
Professional Introduction to Tert-butyl 5-amino-6,6-dimethylheptanoate (CAS No. 2354080-41-2)
Tert-butyl 5-amino-6,6-dimethylheptanoate, with the chemical formula C₁₁H₂₁NO₂, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2354080-41-2, has garnered attention due to its structural uniqueness and potential applications in the development of novel bioactive molecules. The presence of both an amino group and an ester functionality makes it a versatile intermediate for various synthetic pathways, particularly in the synthesis of peptidomimetics and other pharmacologically relevant scaffolds.
The compound's structure consists of a branched aliphatic chain with a tert-butyl group at the terminal position, which enhances its stability and reactivity profile. The amino group at the fifth carbon position provides a nucleophilic site for further functionalization, while the ester group at the terminal carbon offers a site for hydrolysis or transesterification reactions. These features make Tert-butyl 5-amino-6,6-dimethylheptanoate a valuable building block in the construction of complex molecular architectures.
In recent years, there has been growing interest in the development of peptidomimetics as alternatives to traditional peptides due to their improved pharmacokinetic properties and reduced immunogenicity. Tert-butyl 5-amino-6,6-dimethylheptanoate has been utilized as a key intermediate in the synthesis of peptidomimetic analogs that mimic the bioactivity of natural peptides while exhibiting enhanced stability and bioavailability. For instance, researchers have employed this compound to develop inhibitors of protease enzymes, which are crucial targets in the treatment of various inflammatory and infectious diseases.
Moreover, the compound's unique structural features have made it a subject of interest in the field of drug discovery. The tert-butyl group provides steric hindrance, which can be exploited to optimize binding interactions with biological targets. This steric effect has been leveraged in the design of small molecule inhibitors that exhibit high selectivity for specific protein targets. Additionally, the presence of two methyl groups at the sixth carbon position enhances lipophilicity, making it an attractive candidate for oral administration.
Recent advancements in synthetic methodologies have further expanded the utility of Tert-butyl 5-amino-6,6-dimethylheptanoate. For example, catalytic asymmetric hydrogenation techniques have been employed to introduce enantioselectivity into derivatives of this compound, enabling the synthesis of chiral molecules with high optical purity. These methods are particularly valuable in pharmaceutical applications where enantiomeric purity is critical for efficacy and safety.
The compound has also found applications in materials science, particularly in the development of functional polymers and coatings. Its ability to undergo controlled polymerization reactions makes it a suitable monomer for creating polymers with tailored properties. These polymers can be used in various applications, including drug delivery systems and smart materials that respond to environmental stimuli.
In conclusion, Tert-butyl 5-amino-6,6-dimethylheptanoate (CAS No. 2354080-41-2) is a multifunctional compound with broad applications in pharmaceutical chemistry and materials science. Its unique structural features make it a valuable intermediate for synthesizing peptidomimetics and other bioactive molecules. The ongoing research into its synthetic applications and potential biological activities underscores its importance as a building block in modern chemical synthesis.
2354080-41-2 (Tert-butyl 5-amino-6,6-dimethylheptanoate) Related Products
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)




